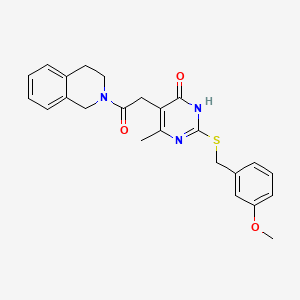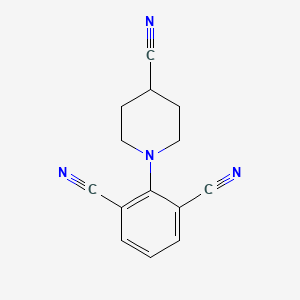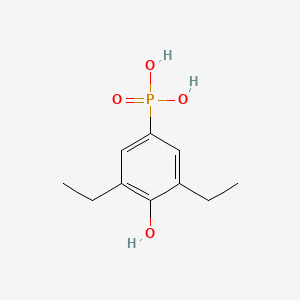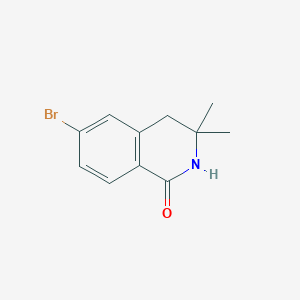
5-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-2-((3-methoxybenzyl)thio)-6-methylpyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-2-((3-methoxybenzyl)thio)-6-methylpyrimidin-4(3H)-one is a complex organic molecule that belongs to the class of heterocyclic compounds. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure is characterized by a pyrimidinone core, a 3,4-dihydroisoquinoline moiety, and a methoxybenzylthio substituent, which together contribute to its unique chemical properties and biological effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic synthesis techniques. One common synthetic route includes the following steps:
Formation of the 3,4-Dihydroisoquinoline Moiety: : This is achieved through Pictet-Spengler reaction, starting from a suitable benzaldehyde and amine.
Formation of the Pyrimidinone Core: : The core structure can be synthesized by the reaction of appropriate precursors such as 2-aminopyrimidine with acetylating agents.
Coupling Reactions: : The 3,4-dihydroisoquinoline and pyrimidinone intermediates are coupled using appropriate linking groups.
Thioether Formation: : The methoxybenzylthio group is introduced by reacting with a suitable thiol derivative.
Industrial Production Methods
Industrial production of this compound would likely employ similar synthetic routes but optimized for large-scale synthesis. This includes the use of flow chemistry for continuous synthesis, ensuring higher yields, better scalability, and reduced reaction times.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the 3,4-dihydroisoquinoline moiety, leading to the formation of quinoline derivatives.
Reduction: : Reduction reactions may be employed to reduce the ketone group to corresponding alcohols.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur at various positions of the molecule, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: : Conditions often involve the use of strong bases or acids, such as sodium hydroxide (NaOH) or sulfuric acid (H2SO4).
Major Products
The major products from these reactions are often derivatives of the original compound, with modifications in the functional groups or the aromatic ring systems.
科学研究应用
Chemistry
In chemistry, this compound serves as an intermediate for the synthesis of more complex molecules. Its unique structure allows for further functionalization and derivatization, which can be useful for developing new synthetic methodologies.
Biology
Biologically, this compound exhibits potential as a ligand for various biological targets, making it valuable in biochemical assays and as a probe in biological research.
Medicine
In medicine, the compound's structural motifs suggest it might interact with specific enzymes or receptors, potentially leading to applications in drug development. It may show activity against certain diseases, though extensive biological testing is required.
Industry
In the industry, the compound could be used as a starting material for the production of pharmaceuticals or as an additive in materials science due to its unique chemical properties.
作用机制
The mechanism of action for 5-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-2-((3-methoxybenzyl)thio)-6-methylpyrimidin-4(3H)-one is not fully understood but is believed to involve interactions with molecular targets such as enzymes or receptors. The pyrimidinone core and isoquinoline moiety may enable binding to active sites of enzymes, modulating their activity. The thioether linkage could also facilitate interactions with biological membranes, affecting cell signaling pathways.
相似化合物的比较
Similar Compounds
5-(2-(2,3-Dihydro-1H-isoindol-2-yl)-2-oxoethyl)-2-((3-methoxybenzyl)thio)-6-methylpyrimidin-4(3H)-one
5-(2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)-2-oxoethyl)-2-((3-methoxybenzyl)thio)-6-methylpyrimidin-4(3H)-one
5-(2-(4,5-Dihydro-1H-benzo[d]azepin-2-yl)-2-oxoethyl)-2-((3-methoxybenzyl)thio)-6-methylpyrimidin-4(3H)-one
Uniqueness
This compound is unique due to its combination of a 3,4-dihydroisoquinoline moiety and a pyrimidinone core with a thioether linkage. This structural combination imparts distinctive electronic and steric properties, potentially leading to unique biological activities and chemical reactivity.
属性
IUPAC Name |
5-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-2-[(3-methoxyphenyl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S/c1-16-21(13-22(28)27-11-10-18-7-3-4-8-19(18)14-27)23(29)26-24(25-16)31-15-17-6-5-9-20(12-17)30-2/h3-9,12H,10-11,13-15H2,1-2H3,(H,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIALMXZBBMLKIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SCC2=CC(=CC=C2)OC)CC(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2,2-bis(furan-2-yl)ethyl]acetamide](/img/structure/B2858692.png)
![3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2858694.png)
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]ethanediamide](/img/structure/B2858695.png)
![2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2858697.png)
![2-[[1-(Difluoromethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2858698.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2858701.png)



![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2858706.png)
![1-[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2858707.png)
![N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2858709.png)

